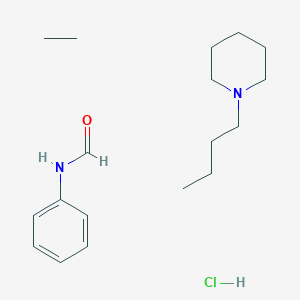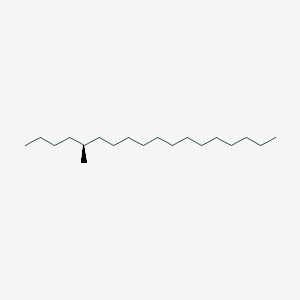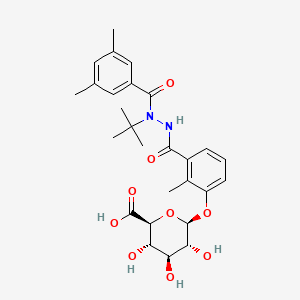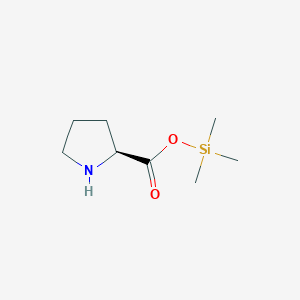
L-Proline Trimethylsilyl Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Proline Trimethylsilyl Ester is a derivative of the amino acid L-proline, where the carboxyl group is esterified with a trimethylsilyl group. This compound is often used in organic synthesis and analytical chemistry due to its unique properties, such as increased volatility and stability, which make it suitable for gas chromatography and other analytical techniques .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
L-Proline Trimethylsilyl Ester can be synthesized through the esterification of L-proline with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction typically occurs at room temperature and involves the following steps:
- Dissolve L-proline in anhydrous pyridine.
- Add trimethylsilyl chloride dropwise to the solution while stirring.
- Allow the reaction to proceed at room temperature for several hours.
- Purify the product by distillation or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
L-Proline Trimethylsilyl Ester undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups under appropriate conditions.
Hydrolysis: The ester bond can be hydrolyzed to regenerate L-proline and trimethylsilanol.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Reagents such as halides or nucleophiles can be used to replace the trimethylsilyl group.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester bond.
Oxidation and Reduction: Specific oxidizing or reducing agents can be employed depending on the desired transformation.
Major Products Formed
Substitution Reactions: Various substituted proline derivatives.
Hydrolysis: L-proline and trimethylsilanol.
Oxidation and Reduction: Oxidized or reduced forms of the proline derivative.
Wissenschaftliche Forschungsanwendungen
L-Proline Trimethylsilyl Ester has numerous applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a derivatizing agent in gas chromatography.
Biology: Employed in the study of amino acid metabolism and protein synthesis.
Medicine: Investigated for its potential role in drug development and as a building block for peptide synthesis.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of L-Proline Trimethylsilyl Ester involves its ability to act as a protecting group for the carboxyl group of L-proline. This protection allows for selective reactions at other functional groups without interference from the carboxyl group. The trimethylsilyl group can be easily removed under mild conditions, regenerating the free carboxyl group .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Proline Methyl Ester: Similar in structure but with a methyl group instead of a trimethylsilyl group.
L-Proline Ethyl Ester: Similar in structure but with an ethyl group instead of a trimethylsilyl group.
L-Proline Benzyl Ester: Similar in structure but with a benzyl group instead of a trimethylsilyl group.
Uniqueness
L-Proline Trimethylsilyl Ester is unique due to its increased volatility and stability, making it particularly useful in gas chromatography and other analytical techniques. The trimethylsilyl group also provides steric protection, allowing for selective reactions and easy removal under mild conditions .
Eigenschaften
Molekularformel |
C8H17NO2Si |
|---|---|
Molekulargewicht |
187.31 g/mol |
IUPAC-Name |
trimethylsilyl (2S)-pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C8H17NO2Si/c1-12(2,3)11-8(10)7-5-4-6-9-7/h7,9H,4-6H2,1-3H3/t7-/m0/s1 |
InChI-Schlüssel |
ZHHOUXSQMHJPRA-ZETCQYMHSA-N |
Isomerische SMILES |
C[Si](C)(C)OC(=O)[C@@H]1CCCN1 |
Kanonische SMILES |
C[Si](C)(C)OC(=O)C1CCCN1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


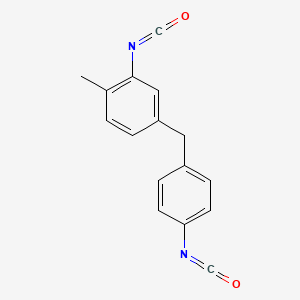
![(Z)-4-[[7-(Dimethylamino)-4-methyl-2-oxo-2H-1-benzopyran-3-yl]amino]-4-oxo-2-butenoic Acid](/img/structure/B13413629.png)
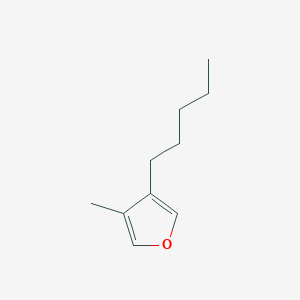

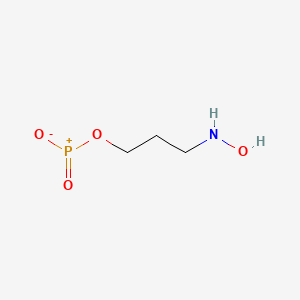

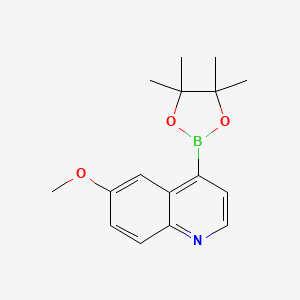
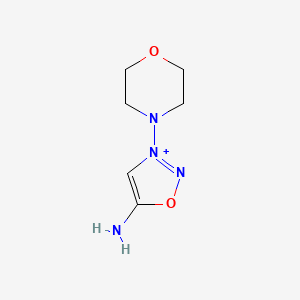
![6-[[10,13-dimethyl-17-[5-oxo-5-(2-sulfoethylamino)pentan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13413661.png)

